molecular formula C8H6ClNO3 B1314961 2-Methyl-3-nitrobenzoyl chloride CAS No. 39053-41-3

2-Methyl-3-nitrobenzoyl chloride

Cat. No. B1314961
CAS RN: 39053-41-3
M. Wt: 199.59 g/mol
InChI Key: UENLNPJRTOHQIC-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobenzoyl chloride is a chemical compound with the molecular formula C8H6ClNO3 . It is a derivative of benzoyl chloride, which has been substituted with a methyl group and a nitro group .


Synthesis Analysis

The synthesis of 2-Methyl-3-nitrobenzoyl chloride can be achieved by reacting 2-methyl-3-nitrobenzoic acid (II) with a suitable halogenating agent, such as phosphorus pentachloride, phosphorus pentabromide, thionyl chloride, and the like, preferably thionyl chloride, in a suitable inert solvent, such as dry benzene. The reaction is carried out at a temperature from room temperature to reflux until the reaction is complete and the solvent is removed under reduced pressure. The preferred 2-methyl-3-nitrobenzoyl chloride is obtained in yields of 95-100% of theoretical.


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-nitrobenzoyl chloride consists of a benzene ring substituted with a methyl group and a nitro group . The nitro group, −NO2, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

Nitro compounds like 2-Methyl-3-nitrobenzoyl chloride can undergo various reactions. For instance, they can be prepared by the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Physical And Chemical Properties Analysis

2-Methyl-3-nitrobenzoyl chloride has a molecular weight of 199.59 g/mol . Other physical and chemical properties such as boiling point, melting point, density, etc., are not explicitly mentioned in the search results.

Scientific Research Applications

Derivatization Agent for Analytical Purposes

2-Methyl-3-nitrobenzoyl chloride is utilized as a derivatization agent to enhance the detection responses of estrogens in liquid chromatography–mass spectrometry (LC-MS) analyses. In a study by Higashi et al. (2006), the introduction of a nitrobenzene moiety to estrogens significantly increased their detection sensitivity by 8-23 times, facilitating the accurate quantification of estrogens in biological fluids which is crucial for diagnosing fetoplacental function (Higashi et al., 2006).

Synthesis of Pharmaceutical Compounds

2-Methyl-3-nitrobenzoyl chloride is involved in the synthesis of various pharmaceutical compounds. For instance, its derivative, 2-methyl-3-nitrobenzoic acid, has been used in the scalable and green synthesis of the anticancer drug lenalidomide. This process highlights an environmentally friendly approach to drug synthesis, emphasizing the reduction of hazardous by-products and utilizing chlorine-free solvents (Ponomaryov et al., 2015).

Solubility Studies

The solubility of 2-methyl-3-nitrobenzoic acid, a closely related compound, has been extensively studied in various solvents. These studies are essential for understanding the dissolution properties and optimizing the purification process of the compound. For example, He et al. (2018) determined the solubility of 3-methyl-2-nitrobenzoic acid in nine organic solvents across different temperatures, providing valuable data for the compound's purification processes (He et al., 2018).

Organic Synthesis

2-Methyl-3-nitrobenzoyl chloride serves as a critical intermediate in organic synthesis. It has been used in the synthesis of various organic compounds, demonstrating its versatility as a building block. For example, in the synthesis of chlorantraniliprole, a widely used insecticide, 2-methyl-3-nitrobenzoic acid derivatives play a crucial role in forming key intermediates (Yi-fen et al., 2010).

Safety And Hazards

2-Methyl-3-nitrobenzoyl chloride is a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition are recommended .

properties

IUPAC Name

2-methyl-3-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5-6(8(9)11)3-2-4-7(5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENLNPJRTOHQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80479952
Record name 2-METHYL-3-NITROBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitrobenzoyl chloride

CAS RN

39053-41-3
Record name 2-Methyl-3-nitrobenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39053-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-METHYL-3-NITROBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80479952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-methyl-3-nitrobenzoic acid (9.2 grams; 0.05 mole) and 15 mls. of thionyl chloride was heated at reflux for 6 hours. The excess thionyl chloride was removed by distillation to obtain 2-methyl-3-nitrobenzoyl chloride (9.5 grams; 95% yield; m.p. 68-70° C.).
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Synthesis routes and methods II

Procedure details

The conversion of 2-methyl-3-nitrobenzoic acid (II) to a 2-methyl-3-nitrobenzoyl halide (III) may be effected by reacting II with a suitable halogenating agent, such as phosphorus pentachloride, phosphorus pentabromide, thionyl chloride, and the like, preferably thionyl chloride, in a suitable inert solvent, such as dry benzene, at a temperature from room temperature to reflux until the reaction is complete and removing the solvent under reduced pressure. Preferably, II is converted to 2-methyl-3-nitrobenzoyl chloride by simply refluxing it in pure thionyl chloride for about 2- 6 hours and removing the excess thionyl chloride under reduced pressure. The preferred 2-methyl-3-nitrobenzoyl chloride is obtained in yields of 95- 100% of theoretical.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MP Lézé, A Palusczak, RW Hartmann… - Bioorganic & medicinal …, 2008 - Elsevier
… Preparation of 2-methyl-3-nitrobenzoyl chloride 12. A solution of 2-methyl-3-nitrobenzoic acid 11 (1 g, 5.52 mmol) in thionyl chloride (8.8 mL, 0.12 mmol) was stirred for 24 h at 60 C. …
Number of citations: 47 www.sciencedirect.com
T Heikkilä, C Ramsey, M Davies, C Galtier… - Journal of medicinal …, 2007 - ACS Publications
… Compound 3 was synthesized from 17 (2-methyl-3-nitrobenzoic acid) in 52% yield by conversion to 18 (2-methyl-3-nitrobenzoyl chloride) and subsequent treatment with 19 (3,5-…
Number of citations: 79 pubs.acs.org
T Van Es, B Staskun… - Journal of Chemical …, 2007 - journals.sagepub.com
… , SOCl2 and pyridine catalyst (the latter to promote8 enolisation/ tautomerism in the anticipated acid chloride) for up to 65 h merely furnished (>90%) 2-methyl-3-nitrobenzoyl chloride, …
Number of citations: 5 journals.sagepub.com
B RAMUDU, D Ramachandran, SV RAO… - Asian Journal of …, 2017 - academia.edu
… flask, diphenyl(piperidin-4-yl)methanol (12 g), triethylamine (2 mL) in acetone (100 mL) under constant stirring were added follwed by the addition of 2-methyl-3-nitrobenzoyl chloride (…
Number of citations: 1 www.academia.edu
DS Bose, M Idrees, IK Todewale, NM Jakka… - European journal of …, 2012 - Elsevier
… A typical synthetic scheme of BTA-amine 13d was started with the reaction between 3,4,5-trimethoxyaniline 14 and 2-methyl-3-nitrobenzoyl chloride using triethylamine in THF to obtain …
Number of citations: 43 www.sciencedirect.com

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